molecular formula C10H8ClF2N3O B13484657 5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine

5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine

Cat. No.: B13484657
M. Wt: 259.64 g/mol
InChI Key: GFQGPLNAPUIFRG-UHFFFAOYSA-N
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Description

5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine is a chemical compound with a complex structure that includes a pyrazole ring substituted with a chloro-difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-difluoromethoxybenzene with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects . For example, it has been studied as an inhibitor of Janus kinase (JAK), which plays a role in cytokine signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets, such as JAK, sets it apart from other similar compounds .

Properties

Molecular Formula

C10H8ClF2N3O

Molecular Weight

259.64 g/mol

IUPAC Name

5-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazol-4-amine

InChI

InChI=1S/C10H8ClF2N3O/c11-5-1-2-8(17-10(12)13)6(3-5)9-7(14)4-15-16-9/h1-4,10H,14H2,(H,15,16)

InChI Key

GFQGPLNAPUIFRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=NN2)N)OC(F)F

Origin of Product

United States

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